Lipophilicity Modulation: Lower LogP Compared to 2-Propoxy Analog Improves Drug-Likeness
The target compound demonstrates a calculated LogP of 2.0882, which is 0.063 units lower than that of its direct linear analog, 3,4-difluoro-2-propoxyaniline (LogP 2.1514) . While this difference appears modest, in the context of optimizing lipophilic ligand efficiency (LLE) for CNS or oral drug candidates, such a reduction can meaningfully improve aqueous solubility without sacrificing membrane permeability. By comparison, the unsubstituted 3,4-difluoroaniline has a significantly lower LogP of ~1.45-1.97, which may result in inadequate target engagement due to reduced lipophilicity .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.0882 |
| Comparator Or Baseline | 3,4-Difluoro-2-propoxyaniline: LogP = 2.1514; 3,4-Difluoroaniline: LogP = 1.45-1.97 |
| Quantified Difference | ΔLogP = -0.063 vs. 2-propoxy analog; ΔLogP = +0.12-0.64 vs. unsubstituted aniline |
| Conditions | Calculated logP values from vendor technical datasheets (in silico prediction) |
Why This Matters
Procurement of this specific analog provides a more balanced lipophilicity profile for lead optimization, avoiding the excessive lipophilicity of longer-chain alkoxy analogs that often leads to poor solubility and higher metabolic clearance.
